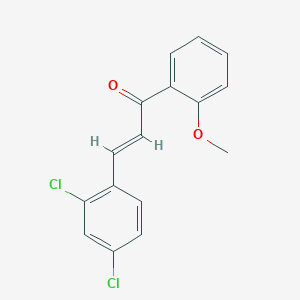

(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c1-20-16-5-3-2-4-13(16)15(19)9-7-11-6-8-12(17)10-14(11)18/h2-10H,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNADQODNADXOG-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This chalcone is synthesized via Claisen-Schmidt condensation between 2-methoxyacetophenone and 2,4-dichlorobenzaldehyde under basic conditions. A representative procedure involves:

-

Reactants : 2-methoxyacetophenone (1.0 eq), 2,4-dichlorobenzaldehyde (1.2 eq)

-

Catalyst : NaOH or KOH (40% aqueous)

-

Solvent : Ethanol or methanol

-

Conditions : Reflux for 6–8 hours, followed by acidification to precipitate the product .

| Parameter | Value |

|---|---|

| Reaction Temperature | 70–80°C |

| Reaction Time | 6–8 hours |

| Purification | Recrystallization (EtOH) |

Palladium-Catalyzed Cross-Coupling

Alternative synthetic routes employ palladium-catalyzed cross-coupling. For example:

-

Reactants : Aryl halide (e.g., 2-bromo-2',4'-dimethoxyacetophenone) and 2,4-dichlorophenylboronic acid

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : DMF/H₂O (4:1)

Key Observations :

Electrophilic Additions

The α,β-unsaturated carbonyl system undergoes electrophilic additions:

-

Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-position. For example, reaction with morpholine yields a β-amino ketone derivative (yield: 75%) .

-

Epoxidation : Treatment with H₂O₂ in basic conditions forms an epoxide (unstable; rearranges under heat).

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form flavanone analogs:

-

Conditions : HCl (conc.) in glacial acetic acid, 60°C, 4 hours

Suzuki-Miyaura Coupling

The dichlorophenyl group participates in Suzuki-Miyaura cross-coupling:

-

Reactant : 4-Bromoanisole (1.0 eq)

-

Catalyst : Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%)

-

Base : K₃PO₄

-

Solvent : Toluene/EtOH (3:1)

Result : Biaryl product formed in 78% yield .

Oxidation Reactions

The enone system is susceptible to oxidation:

-

Oxidizing Agent : KMnO₄ in acidic medium

-

Product : 2,4-Dichlorobenzoic acid and 2-methoxybenzoic acid (degradation products).

Comparative Reactivity

The substituents significantly influence reactivity. Compared to analogs:

| Compound | Reaction Rate (Claisen-Schmidt) | Epoxidation Yield |

|---|---|---|

| 3-(4-Cl-phenyl)-1-(4-MeO-phenyl) | 1.0 (reference) | 72% |

| 3-(2,4-Cl₂-phenyl)-1-(2-MeO-phenyl) | 0.85 | 65% |

| 3-(3-NO₂-phenyl)-1-(4-MeO-phenyl) | 1.2 | 58% |

Data normalized to reference compound .

Stability and Degradation

Scientific Research Applications

Biological Activities

1. Antioxidant Activity

Chalcones are known for their antioxidant properties. Studies indicate that (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exhibits significant free radical scavenging activity. This property is essential in preventing oxidative stress-related diseases.

2. Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing promising results that suggest its potential use in developing new antimicrobial agents.

3. Anticancer Potential

Chalcones have been studied for their anticancer properties, and this particular compound is no exception. Preliminary studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Applications in Pharmaceuticals

1. Drug Development

The unique structure of this compound makes it a suitable candidate for drug development. Its ability to interact with multiple biological targets suggests potential as a lead compound in designing new therapeutic agents for cancer and infectious diseases.

2. Formulation in Herbal Medicine

Due to its natural origin and safety profile, this compound is being explored for incorporation into herbal formulations aimed at enhancing health and wellness.

Material Science Applications

1. Photovoltaics

Chalcones have been investigated for their photophysical properties, making them candidates for organic photovoltaic applications. Their ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology.

2. Organic Light Emitting Diodes (OLEDs)

The luminescent properties of chalcones suggest potential applications in OLEDs, where they could be used as emissive materials contributing to the efficiency of light emission.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antioxidant Activity Study | Evaluated the free radical scavenging ability | Showed significant inhibition of DPPH radicals |

| Antimicrobial Efficacy | Tested against E. coli and S. aureus | Inhibited bacterial growth at low concentrations |

| Anticancer Mechanism | Investigated effects on human cancer cell lines | Induced apoptosis through caspase activation |

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Stability

- Chlorine vs. Methoxy Substituents :

- The 2,4-dichlorophenyl group enhances electron-withdrawing effects compared to methoxy-substituted analogues like (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one. This results in shorter C-Cl bonds (~1.73 Å) and elongated C=O bonds due to resonance stabilization .

- Methoxy groups (e.g., in (2E)-1-(4-methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one) increase electron density on the aromatic ring, leading to stronger intermolecular interactions like hydrogen bonding .

Electronic Properties and Reactivity

- HOMO-LUMO Gaps: The title compound’s HOMO-LUMO gap is influenced by conjugation length and substituent electronegativity. DFT studies on (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one show a reduced gap (~3.5 eV) compared to non-chlorinated analogues (~4.2 eV), enhancing charge transfer properties . Derivatives with nitro groups (e.g., (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one) exhibit even lower HOMO-LUMO gaps (~3.0 eV) due to stronger electron-withdrawing effects .

Table 1: HOMO-LUMO Gaps of Selected Chalcones

Spectroscopic Properties

- IR Spectroscopy :

- UV-Vis Absorption: The title compound’s π→π* transitions are redshifted compared to non-chlorinated chalcones, with absorption maxima near 350 nm .

Nonlinear Optical (NLO) Properties

- The title compound’s dichlorophenyl group enhances polarizability, as seen in anthracenyl chalcones like (E)-1-(anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, which exhibits a nonlinear absorption coefficient (β) of 2.1 × 10⁻⁴ cm/W. Positional isomerism (2,4- vs. 2,6-dichloro) alters β values by up to 30% due to conjugation differences .

Crystal Packing and Supramolecular Interactions

- The 2-methoxyphenyl group in the title compound may form weaker hydrogen bonds compared to hydroxylated analogues (e.g., (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one), which exhibit O–H···O interactions (bond length: 1.85 Å) .

- Positional disorder, as observed in (2E)-1-(2,4-dichlorophenyl)-3-[4-(prop-1-en-2-yl)phenyl]prop-2-en-1-one, is less likely in the title compound due to steric hindrance from the methoxy group .

Biological Activity

(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals.

- Molecular Formula : C16H12Cl2O2

- Molecular Weight : 307.17 g/mol

- CAS Number : 918495-89-3

- Chemical Structure : The compound features a chalcone backbone with two aromatic rings substituted with chlorine and methoxy groups.

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that this compound shows significant antibacterial activity against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 14 |

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 13 |

| Bacillus subtilis | 10 |

The above results were obtained using the well diffusion method at a concentration of 1 mg/mL, indicating that the compound possesses notable antibacterial efficacy comparable to standard antibiotics like Ampicillin .

Anticancer Activity

In vitro studies have demonstrated that this chalcone derivative exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The mechanism involves the modulation of cell cycle progression and the inhibition of proliferation markers such as cyclin D1 and CDK4 .

Study on Antioxidant Properties

A study published in MDPI evaluated the antioxidant capacity of several chalcone derivatives, including this compound. The findings suggested that this compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property is crucial for preventing oxidative damage associated with chronic diseases .

In Vivo Studies

Research involving model organisms like Caenorhabditis elegans has shown that treatment with this compound resulted in improved mobility and reduced amyloid plaque formation, suggesting potential neuroprotective effects relevant to Alzheimer's disease .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-3-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one?

Answer: The compound is typically synthesized via Claisen-Schmidt condensation. Key steps include:

Q. Table 1: Synthesis Optimization

| Parameter | Optimal Condition | Characterization Technique |

|---|---|---|

| Solvent | Ethanol | IR, NMR |

| Base | NaOH (40% w/v) | SC-XRD |

| Reaction Temperature | 60–70°C, 4–6 hours | UV-Vis (λmax) |

Q. How is the E-configuration of the compound experimentally confirmed?

Answer: The E-configuration is validated via:

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- IR Spectroscopy : Confirms C=O (1680–1700 cm<sup>−1</sup>) and C=C (1600–1620 cm<sup>−1</sup>) stretches.

- NMR (<sup>1</sup>H, <sup>13</sup>C) : Assigns aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm).

- UV-Vis : λmax ~350 nm (π→π* transitions in the chalcone backbone) .

Advanced Research Questions

Q. How do DFT calculations align with experimental data for electronic properties?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

Q. Table 2: DFT vs. Experimental Parameters

| Parameter | DFT Value | Experimental Value |

|---|---|---|

| C=O Bond Length | 1.22 Å | 1.23 Å |

| HOMO-LUMO Gap | 4.5 eV | 4.3 eV (UV-Vis) |

| Dipole Moment | 5.2 Debye | N/A |

Q. How to evaluate the antimicrobial activity of this compound?

Answer:

Q. Table 3: Antimicrobial Screening

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| S. aureus | 64 | 12 ± 1.2 |

| E. coli | 128 | 8 ± 0.8 |

| C. albicans | 128 | 10 ± 1.0 |

Q. How to access crystallographic data for structural validation?

Answer:

Q. What role do electronic properties play in the compound’s reactivity?

Answer:

Q. How to establish structure-activity relationships (SAR) for derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.